molecular formula C12H7IN4O B372671 6-(4-iodophenyl)-8H-pteridin-4-one

6-(4-iodophenyl)-8H-pteridin-4-one

Cat. No.: B372671
M. Wt: 350.11g/mol
InChI Key: ORDBCCRHLIEDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Iodophenyl)-8H-pteridin-4-one is a heterocyclic compound featuring a pteridinone core substituted with a 4-iodophenyl group at the 6-position. The iodine atom introduces significant electronic and steric effects, influencing its physicochemical properties and biological interactions. Below, we compare its attributes with similar compounds across synthesis, solubility, biological activity, and functional applications.

Properties

Molecular Formula

C12H7IN4O

Molecular Weight

350.11g/mol

IUPAC Name

6-(4-iodophenyl)-3H-pteridin-4-one

InChI

InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18)

InChI Key

ORDBCCRHLIEDIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)I

Isomeric SMILES

C1=CC(=CC=C1C2=CNC3=NC=NC(=O)C3=N2)I

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=NC=NC(=O)C3=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Solubility and Film Formation

  • HTMs3a–c exhibit high solubility in chloroform and dichloromethane, enabling stable thin-film formation . This suggests that 6-(4-iodophenyl)-8H-pteridin-4-one may also dissolve well in polar aprotic solvents, critical for applications in optoelectronics.
  • Dye-Sensitized Solar Cell (DSSC) Dyes: Derivatives like 2a–c (bis(4-iodophenyl)amino-based) are synthesized in THF and dichloromethane, underscoring iodine’s compatibility with common organic solvents .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Iodophenyl Derivatives

Compound Solubility Synthetic Yield Key Application Reference
HTMs3b CHCl₃, CH₂Cl₂ 80% Hole-transport material
N-(4-Iodophenyl)maleimide DMSO, EtOH Not reported Enzyme inhibition
BF₂-dipyrrin complex THF, CH₂Cl₂ 60–70% Fluorescent dye
DSSC Dye 2a THF, DCM 65–75% Solar cell sensitizer

Key Insights and Contrasts

  • Iodine’s Role : While iodine’s size and electron-withdrawing nature enhance optoelectronic properties (e.g., fluorescence, charge transport) , its biological impact varies. In enzyme inhibition, it is interchangeable with smaller halogens , but in prokaryotes, it induces toxicity .
  • Synthetic Challenges: Multi-iodinated compounds face steric hindrance, reducing yields , whereas mono-iodinated derivatives are more tractable.

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